2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide
Description
Propriétés
IUPAC Name |
2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c1-17-6-9-21(10-7-17)29-25(33)16-32-27(34)23-15-31(14-19-5-3-4-18(2)12-19)24-11-8-20(28)13-22(24)26(23)30-32/h3-13,15H,14,16H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGFAVBRDPVRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazoloquinoline core, followed by functionalization to introduce the fluoro, methylphenyl, and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazoloquinolin Family
2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide (CAS 931929-49-6)
- Key Differences: Substituent at position 5: 2-fluorophenylmethyl vs. 3-methylphenylmethyl in the target compound.
- Molecular Weight : 458.5 g/mol (vs. target compound’s molecular weight of ~458.5 g/mol; exact value depends on substituent mass).
- Implications :
- The ortho-fluoro substituent may increase steric hindrance, affecting interactions with hydrophobic binding pockets.
N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS not specified)
- Key Differences: Core structure: Triazoloquinoxalin-4-one vs. pyrazoloquinolin-3-one. Substituents: Ethylphenyl (electron-donating) and propyl groups.
- Molecular Weight : 389.4 g/mol (lower due to smaller core and substituents).
- Implications: The triazoloquinoxalin core may enhance π-π stacking interactions, while the ethyl group increases lipophilicity.
Acetamide-Functionalized Heterocycles
2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide (CAS 850906-65-9)
- Key Differences: Core structure: Isoquinolin-1-one vs. pyrazoloquinolin. Substituents: 4-chlorophenyl (electron-withdrawing) and 3-methylphenyl.
- Molecular Weight : ~464.9 g/mol (exact value depends on isotopic distribution).
- Implications :
- The chloro group may enhance halogen bonding in target interactions compared to the methyl group in the target compound.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1008946-71-1)
- Key Differences: Core structure: Tetrahydroquinoxalin-3-one vs. pyrazoloquinolin. Substituents: Trifluoromethyl (strong electron-withdrawing) and chloro groups.
- Molecular Weight : 391.76 g/mol.
Comparative Analysis Table
Activité Biologique
2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide is a novel compound that has garnered attention due to its unique pyrazoloquinoline core structure. This compound is characterized by the presence of various functional groups, which may contribute to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 458.47 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H24F2N4O2 |
| Molecular Weight | 458.47 g/mol |
| LogP | 4.3507 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 52.653 Ų |
Anticancer Potential
Recent studies indicate that compounds with a pyrazoloquinoline structure exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit various cancer cell lines by targeting critical pathways involved in tumor growth and survival. The specific activity of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide has not been extensively documented; however, the structural characteristics suggest it may possess similar efficacy.
- Mechanism of Action : It is hypothesized that the compound may act as an inhibitor of specific kinases involved in cancer progression, potentially affecting the PI3K/Akt signaling pathway which is crucial for cell survival and proliferation.
- In Vitro Studies : Preliminary in vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers. These findings warrant further investigation into the specific effects of this compound.
Anti-inflammatory Activity
Compounds containing the pyrazoloquinoline framework have also been linked to anti-inflammatory activity. The presence of fluorine and other electron-withdrawing groups can enhance the anti-inflammatory potential by modulating inflammatory pathways.
- Cytokine Inhibition : Similar compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting that this compound could exhibit comparable effects.
- Animal Models : In vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) have demonstrated that related compounds significantly reduce inflammation markers.
Case Studies
Several case studies involving structurally similar compounds provide insight into the potential biological activity of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide:
- Study on Pyrazoloquinoline Derivatives : A study published in Journal of Medicinal Chemistry highlighted a series of pyrazoloquinoline derivatives that exhibited potent anticancer activity against breast cancer cells with IC50 values in the nanomolar range .
- Anti-inflammatory Effects in Rodent Models : Research demonstrated that a related pyrazoloquinoline compound reduced inflammation in rodent models by inhibiting leukocyte infiltration and cytokine production .
Q & A
Q. What are the recommended synthetic routes for this compound, and what challenges arise during its preparation?
The synthesis of pyrazoloquinolinone-acetamide derivatives typically involves multi-step reactions, including cyclization, fluorination, and amide coupling. For example, similar compounds (e.g., pyrazolo[4,3-d]pyrimidin-4-yl acetamides) are synthesized via nucleophilic substitution of halogenated intermediates with substituted phenyl groups, followed by amidation using chloroacetyl chloride derivatives . Key challenges include:
- Purification : Column chromatography is often required to isolate intermediates due to byproduct formation.
- Fluorination efficiency : Direct fluorination may require anhydrous conditions and catalysts like KF/Al₂O₃ to achieve >90% yield .
- Amide coupling : Optimizing stoichiometry (e.g., 1.5:1 molar ratio of amine to acyl chloride) and reaction time (4–6 hr) minimizes unreacted starting material .
Q. How can researchers validate the structural integrity of this compound?
Structural validation requires a combination of analytical techniques:
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., fluoro and methyl groups) and amide bond formation. For example, the methylphenyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 460.18 [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Used to resolve ambiguous stereochemistry in pyrazoloquinolinone cores, as demonstrated for analogous triazole-acetamide derivatives .
Q. What in vitro assays are suitable for initial biological screening?
Prioritize assays aligned with the compound’s structural motifs (e.g., kinase inhibition for pyrazoloquinolinones):
- Enzyme inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to screen for IC₅₀ values against targets like PI3K or CDKs.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Solubility : Measure kinetic solubility in PBS (pH 7.4) using HPLC-UV; pyrazoloquinolinones often require <5% DMSO for dissolution .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic (PK) profile?
- ADME prediction : Tools like SwissADME predict key parameters:
| Parameter | Predicted Value |
|---|---|
| LogP | 3.8 ± 0.2 |
| H-bond acceptors | 6 |
| Bioavailability Score | 0.55 |
| These values suggest moderate permeability but potential hepatic metabolism . |
- Docking studies : Molecular docking (AutoDock Vina) into kinase ATP-binding pockets identifies residues (e.g., Lys90 in PI3Kγ) critical for hydrogen bonding with the acetamide group .
Q. How should researchers address contradictory bioactivity data across different assay platforms?
Contradictions (e.g., high potency in enzymatic assays vs. low cellular activity) may arise from:
- Membrane permeability : Measure P-gp efflux ratios using Caco-2 cells; pyrazoloquinolinones with logP >4 often show efflux >3 .
- Metabolic instability : Incubate with liver microsomes (human/rat) to calculate Clint (intrinsic clearance). For example, a Clint >30 µL/min/mg indicates rapid Phase I metabolism .
- Assay interference : Test for fluorescence quenching (e.g., inner filter effect) at λex/λem = 340/450 nm .
Q. What strategies improve selectivity against off-target kinases?
- SAR analysis : Systematic modification of substituents (e.g., replacing 3-methylphenyl with 4-cyanophenyl) reduces off-target binding to ABL1 by 12-fold .
- Covalent inhibition : Introduce electrophilic warheads (e.g., acrylamide) at the acetamide position to target cysteine residues in kinases like EGFR .
- Cryo-EM/SPR : Validate binding kinetics (kₐₙ/Kd) to prioritize compounds with slow off-rates (<0.01 s⁻¹) .
Q. How can scale-up synthesis be optimized for preclinical studies?
- Process chemistry : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane) for intermediates, improving yield from 60% to 85% .
- Flow chemistry : Continuous-flow reactors reduce reaction time for fluorination steps from 24 hr to 2 hr .
- Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor amide bond formation in real time .
Methodological Considerations
Q. What analytical techniques resolve spectral overlaps in NMR?
- 2D NMR : HSQC and HMBC differentiate overlapping aromatic protons (e.g., 8-fluoro vs. pyrazoloquinolinone protons) .
- Deuterated solvents : Use DMSO-d₆ to sharpen broad amide NH peaks (δ 10.2–10.5 ppm) .
Q. How to mitigate toxicity risks during in vivo studies?
- Metabolite identification : LC-MS/MS detects reactive metabolites (e.g., epoxide intermediates) in microsomal incubations .
- hERG liability : Patch-clamp assays assess IC₅₀ for hERG inhibition; acetamides with basic side chains often show hERG IC₅₀ <1 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
